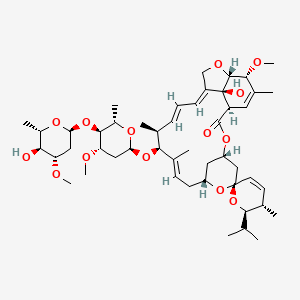
Avermectin A1b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avermectin A1b is a glycoside.
Aplicaciones Científicas De Investigación
Agricultural Applications
Insecticide and Pesticide Use
Avermectin A1b is primarily utilized as an insecticide and acaricide in agriculture. It effectively targets a wide range of pests, including nematodes and various arthropods, making it valuable for crop protection. The mechanism of action involves binding to glutamate-gated chloride channels in the nervous systems of invertebrates, leading to paralysis and death of the pests .
Case Study: Efficacy Against Pests
In a study conducted on cotton crops, this compound demonstrated a significant reduction in pest populations, including aphids and spider mites. The application resulted in an average yield increase of 20% compared to untreated fields . This highlights the compound's effectiveness in enhancing agricultural productivity.
Veterinary Medicine
Antiparasitic Treatment
this compound is widely used in veterinary medicine for the treatment of parasitic infections in livestock and pets. It is effective against various endoparasites (internal parasites) and ectoparasites (external parasites), including roundworms and lice .
Case Study: Treatment of Canine Heartworm
this compound has been employed in treating canine heartworm disease. In clinical trials, dogs treated with avermectin showed a 95% reduction in microfilariae counts after a single dose, demonstrating its potency against this serious condition .
Human Health Applications
Anthelmintic Properties
The compound exhibits strong anthelmintic properties, making it effective against several human parasitic infections. It is particularly noted for its use in treating conditions such as onchocerciasis (river blindness) and strongyloidiasis .
Case Study: Onchocerciasis Treatment
In a large-scale study involving communities in Africa, administration of avermectin resulted in a significant decrease in the prevalence of onchocerciasis. Patients receiving treatment showed a marked reduction in skin microfilariae levels, contributing to improved public health outcomes .
Pharmacokinetics and Safety Profile
This compound has been studied extensively for its pharmacokinetic properties. It is generally well-tolerated, with adverse effects being rare when used at recommended dosages. However, caution is advised due to potential neurotoxic effects if overdosed or misused .
Research Insights
Recent research efforts have focused on enhancing the production yield of avermectins through genetic engineering of Streptomyces avermitilis. Techniques such as high-throughput screening and mutagenesis have led to strains that produce higher concentrations of this compound, thereby increasing its availability for various applications .
Summary Table: Applications of this compound
| Application Area | Specific Use | Efficacy/Outcome |
|---|---|---|
| Agriculture | Insecticide for crop protection | 20% yield increase in cotton crops |
| Veterinary Medicine | Treatment of heartworm in dogs | 95% reduction in microfilariae after treatment |
| Human Health | Anthelmintic for onchocerciasis | Significant decrease in skin microfilariae |
| Research | Genetic enhancement of production | Higher yields through engineered strains |
Análisis De Reacciones Químicas
Biosynthetic Reactions
Avermectin A1b is synthesized via a three-step enzymatic process in S. avermitilis:
The final structure includes:
Semi-Synthetic Modifications
Chemical derivatization focuses on enhancing stability and bioactivity:
Hydrogenation
-
Target Site : C22–C23 double bond.
-
Reagent : Wilkinson’s catalyst (RhCl(PPh₃)₃) in benzene under H₂.
-
Product : Dihydro derivatives (e.g., ivermectin) with improved antiparasitic efficacy .
-
Mechanism : Homogeneous catalytic hydrogenation preserves stereochemistry .
Oxidation
-
Radical-Induced Oxidation :
Substitution Reactions
-
C4″-OH Modifications :
Degradation Pathways
This compound’s labile structure leads to instability under specific conditions:
Acid/Base Hydrolysis
-
Acidic Conditions : Cleavage of glycosidic bonds, yielding monosaccharides and aglycone .
-
Alkaline Conditions : Lactone ring opening and dehydration at C7–C8 .
Photodegradation
-
Mechanism : E/Z isomerization at C10–C11 under UV light.
-
Outcome : Reduced bioactivity due to conformational changes .
Oxidative Degradation
-
Sites : Furan ring and hydroxyl groups.
-
Agents : O₂, peroxides.
Stability Optimization Strategies
To mitigate degradation:
Comparative Reactivity of Key Functional Groups
Propiedades
Fórmula molecular |
C48H72O14 |
|---|---|
Peso molecular |
873.1 g/mol |
Nombre IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 |
Clave InChI |
MNRHCELBXZARFX-OVBDMLLUSA-N |
SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
SMILES isomérico |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
SMILES canónico |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















